2-chloro-3-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline
Description
Propriétés
IUPAC Name |
[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-32-17-8-6-15-11-18(25(27)28-19(15)13-17)21-14-20(16-7-9-22(33-2)24(12-16)34-3)29-30(21)26(31)23-5-4-10-35-23/h4-13,21H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKUBQFACDZNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-3-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-chloro-3-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The provided evidence highlights several quinoline-pyrazoline hybrids and related heterocycles, enabling a comparative analysis of substituent effects and synthetic strategies. Below is a detailed comparison:
Key Structural Analogs from
The compounds below share a pyrazoline ring fused to a quinoline or dihydroquinoline core but differ in substituents and functional groups:
Structural and Functional Differences
Pyrazoline Substituents: The target compound incorporates a 3,4-dimethoxyphenyl group (electron-donating methoxy groups) and a furan-2-carbonyl moiety. In contrast, analogs 12, 13, and 15 have halogenated (F, Cl) or methoxy-substituted phenyl groups. The dimethoxy and furan groups may enhance solubility or π-π stacking interactions compared to halogens .
Quinoline Core: The target compound lacks the 2-oxo and 4-phenyl groups present in analogs 12–15, which are critical for hydrogen bonding in those structures. Instead, it features 2-chloro and 7-methoxy substituents, which could modulate electronic properties and steric bulk.
Synthetic Methodology: Analogs 12–15 were synthesized via General Procedure G using THF and acetic acid, yielding high-purity (>95%) products . The target compound likely employs a similar route but substitutes the oxobutanoic acid with a furan-2-carbonyl group, requiring tailored coupling reagents.
Research Findings and Implications
- Conversely, methoxy groups (compound 15 and the target) may improve aqueous solubility but reduce metabolic stability .
- Role of the Furan Moiety: The furan-2-carbonyl group in the target compound is structurally distinct from the oxobutanoic acid in analogs 12–14. Furan derivatives are known for their role in kinase inhibition and DNA intercalation, suggesting possible divergent mechanisms of action .
Activité Biologique
The compound 2-chloro-3-[3-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]-7-methoxyquinoline is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into several functional groups:
- A quinoline core which is known for its pharmacological properties.
- A pyrazole moiety that has been associated with anti-inflammatory and anticancer activities.
- Dimethoxyphenyl and furan-2-carbonyl substituents that may enhance its biological interactions.
Research indicates that compounds with similar structures often exert their effects through:
- Inhibition of cell proliferation : Many pyrazole derivatives are known to inhibit the growth of cancer cells by inducing cell cycle arrest.
- Modulation of signaling pathways : These compounds may interfere with critical pathways involved in cancer progression, such as apoptosis and angiogenesis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of pyrazole derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.46 | CDK2 inhibition |
| Compound B | A375 | 4.2 | Apoptosis induction |
| Compound C | HepG2 | 0.95 | Cell cycle arrest |
| Compound D | NCI-H460 | 0.03 | Inhibition of VEGF |
These studies suggest that the target compound may exhibit similar or enhanced biological activity due to its unique structural features.
Case Studies
- Study on Anticancer Efficacy : In a study examining a series of pyrazole derivatives, one compound exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity. This study highlights the potential for further exploration of the target compound's efficacy in similar assays .
- Inflammation Model : Another investigation into pyrazole-based compounds revealed significant reductions in TNF-alpha levels in LPS-stimulated macrophages, suggesting a viable pathway for developing anti-inflammatory agents from this class .
Q & A
Q. What are the typical synthetic routes for synthesizing this compound, and what precursors are commonly used?
The synthesis involves multi-step organic reactions, starting with pyrazoline derivatives and substituted quinoline precursors. Key steps include:
- Condensation reactions between 3,4-dimethoxyphenyl hydrazine and furan-2-carbonyl chloride to form the pyrazoline core .
- Cyclization with chlorinated quinoline intermediates under reflux conditions in ethanol or dimethylformamide (DMF) .
- Catalysts like triethylamine or acetic anhydride are used to facilitate acylation and ring closure .
- Purification via column chromatography and validation by thin-layer chromatography (TLC) .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy (¹H, ¹³C) to confirm functional groups and regiochemistry, particularly for the pyrazoline and quinoline moieties .
- X-ray crystallography for resolving stereochemistry and confirming dihedral angles in the fused heterocyclic system .
- High-performance liquid chromatography (HPLC) to assess purity (>95% typically required for biological testing) .
- Mass spectrometry (MS) for molecular weight verification .
Q. What biological assays are recommended for initial activity screening?
- Enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs .
- Cytotoxicity profiling using cell lines (e.g., MTT assay) to evaluate selectivity .
- Dose-response studies to establish IC₅₀ values, with controls for solvent interference (e.g., DMSO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
- Temperature gradients : Controlled reflux (70–90°C) minimizes decomposition of thermally sensitive intermediates .
- Design of Experiments (DOE) to evaluate interactions between variables (e.g., catalyst loading, reaction time) .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Multi-technique validation : Combine NMR, IR, and X-ray data to cross-verify ambiguous signals (e.g., overlapping proton environments) .
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
- Isotopic labeling for tracking specific atoms in complex spectra .
Q. What computational methods are suitable for studying interactions with biological targets?
- Molecular docking (AutoDock, MOE) to predict binding affinities with enzymes like topoisomerase II or cytochrome P450 .
- Molecular Dynamics (MD) simulations to assess stability of ligand-protein complexes over time .
- Pharmacophore modeling to identify critical substituents (e.g., methoxy groups) for activity .
Q. How to address variability in biological assay results across different studies?
- Standardize assay protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and normalize data to internal controls .
- Replicate under orthogonal conditions : Validate cytotoxicity in 2D vs. 3D cell cultures .
- Meta-analysis of existing data to identify confounding variables (e.g., batch-to-batch compound purity) .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
Q. How to mitigate challenges in crystallizing this compound for X-ray studies?
- Solvent diffusion methods : Use slow evaporation in mixed solvents (e.g., chloroform/methanol) to grow single crystals .
- Additive screening : Introduce trace amounts of co-solvents (e.g., ethyl acetate) to stabilize crystal lattice formation .
- Low-temperature data collection (100 K) to reduce thermal motion artifacts .
Q. What is the role of the pyrazoline ring’s conformation in reactivity?
- The 4,5-dihydro-1H-pyrazol-5-yl moiety adopts a half-chair conformation, influencing steric accessibility for nucleophilic attacks .
- Tautomerism : Equilibrium between enol and keto forms affects reactivity in acidic/basic conditions .
- Substituents at C3 (3,4-dimethoxyphenyl) modulate electron density, altering regioselectivity in cross-coupling reactions .
Key Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to ensure reproducibility .
- Open Data Practices : Deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .
- Ethical Reporting : Disclose negative results (e.g., failed syntheses) to guide future research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
